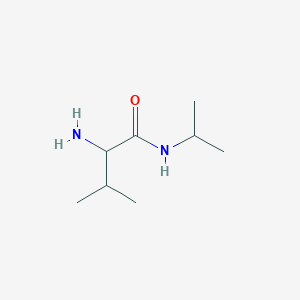

2-Amino-N-isopropyl-3-methylbutanamide

Description

Significance as a Valine Derivative in Organic and Medicinal Chemistry Research

The core structure of 2-Amino-N-isopropyl-3-methylbutanamide is derived from valine, an α-amino acid essential for protein biosynthesis. wikipedia.org Valine is a branched-chain amino acid (BCAA) that plays a fundamental role in muscle metabolism and tissue repair. Discovered in 1901 by Hermann Emil Fischer, valine's importance extends beyond its biological functions into synthetic chemistry.

In organic and medicinal chemistry, derivatives of amino acids like valine are of considerable interest. Both L-valine and its non-natural enantiomer, D-valine, serve as vital chiral building blocks for synthesizing complex organic molecules. medchemexpress.com These derivatives are used as intermediates in the production of pharmaceuticals, agrochemicals, and specialized polymers. For example, modified valine analogs can be incorporated into drug candidates to enhance properties such as stability, solubility, or biological activity. The synthesis of L-valine alkyl ester ibuprofenates, for instance, was explored to create derivatives with higher water solubility and better skin permeability than the parent drug. nih.gov The structural framework of this compound, as a valine derivative, thus positions it as a valuable starting material or intermediate for creating novel compounds with potential therapeutic applications.

Overview of its Role as a Primary Amino Acid Derivative (PAAD) Scaffold in Research

Primary Amino Acid Derivatives (PAADs) are compounds formed through simple modifications of an amino acid's structure. amerigoscientific.com These modifications, which can include amidation or alkylation, generate versatile molecules that can be used as scaffolds in chemical synthesis. A scaffold is a core molecular structure upon which other chemical groups are built to create a library of related compounds.

Amino acid-based scaffolds are particularly valuable in biomedical research because they can improve the biocompatibility and biodegradability of resulting polymers and hydrogels. nih.gov In synthetic biology, peptide motifs and their corresponding adaptor domains are used to create artificial scaffolds that organize enzymes in engineered metabolic pathways, enhancing productivity by channeling substrates and reducing diffusion of intermediates. frontiersin.org Similarly, in biosynthesis, some natural products are constructed on a gene-encoded peptide scaffold, where amino acids are added to create a final small molecule. nih.gov

Given that this compound is a derivative of the primary amino acid valine, it serves as a PAAD scaffold. Its structure provides a stable, valine-based core with reactive sites (the primary amine and the amide) that allow for further chemical elaboration, making it a useful platform for developing new chemical entities in drug discovery and materials science.

Historical Context of Related Butanamide Derivatives in Chemical Biology Studies

The study of butanamide derivatives is rooted in the broader history of amino acid and fatty acid chemistry. The parent amino acid, valine (systematically named 2-amino-3-methylbutanoic acid), can be synthesized through the bromination of isovaleric acid, followed by amination—a classic route in organic chemistry. wikipedia.org

In chemical biology, butanamide and its derivatives have been explored for various purposes. Simple amides of valine, such as 2-Amino-3-methylbutanamide (valinamide), are studied as basic building blocks. nih.gov More complex N-substituted butanamide derivatives have found diverse applications. For example, 2‐isopropyl‐N,2,3‐trimethylbutyramide (WS-23) is a synthetic butanamide derivative known for its use as a cooling agent in foods and other products. researchgate.net Other N-substituted α-amino esters and amides are investigated as key intermediates for pharmaceuticals, with biocatalytic methods using enzymes like imine reductases being developed for their asymmetric synthesis. nih.gov The historical and ongoing research into these related butanamide structures highlights the chemical versatility of this compound class and provides a context for the potential applications of this compound in modern chemical research.

Table 2: Examples of Related Butanamide Derivatives in Research

| Compound Name | CAS Number | Context/Application | Source |

|---|---|---|---|

| 2-Amino-3-methylbutanamide | 5147874 (PubChem CID) | Basic valine amide building block | PubChem nih.gov |

| 2-isopropyl-3-methylbutanamide | 5440-65-3 | A related butanamide structure | WorldOfChemicals chemsynthesis.com |

| (S)-2-Amino-N-(2-cyanobenzyl)-N-isopropyl-3-methylbutanamide | 1354001-17-4 | An intermediate in chemical synthesis | Synblock synblock.com |

| (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide | Not specified | A chiral building block | Sigma-Aldrich sigmaaldrich.com |

| 2-amino-N,N-diethyl-3-methylbutanamide | 100350-25-2 | A valine derivative for synthesis | ChemicalBook chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIJAGYKJKFWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino N Isopropyl 3 Methylbutanamide

Stereoselective Synthesis of the Core 2-Amino-N-isopropyl-3-methylbutanamide Scaffold

The creation of single-enantiomer pharmaceuticals and other biologically active compounds relies heavily on the ability to synthesize chiral molecules with high stereochemical purity. For this compound, which possesses a stereocenter at the alpha-carbon, obtaining enantiomerically pure forms is crucial for its intended applications. This is achieved through various stereoselective synthetic methods.

Asymmetric Synthesis Approaches

Asymmetric synthesis is a direct approach to producing a specific enantiomer of a chiral molecule. nih.gov This often involves the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

One effective strategy for the asymmetric synthesis of α-amino acids and their derivatives involves the use of chiral amine reagents such as tert-butanesulfinamide (tBS). nih.gov This method typically involves three key steps:

Condensation: The chiral auxiliary, tert-butanesulfinamide, is condensed with a suitable ketoester precursor to form a chiral N-sulfinyl imine.

Nucleophilic Addition: A subsequent stereoselective nucleophilic addition to the imine controls the formation of the desired stereocenter.

Cleavage: The auxiliary is then cleaved under mild acidic conditions to yield the enantiomerically enriched amine. nih.gov

Another powerful approach utilizes chiral transition metal complexes. For instance, chiral Ni(II) complexes of Schiff bases derived from an amino acid and a chiral ligand can be used to direct the alkylation of the amino acid. nih.gov This methodology allows for the asymmetric synthesis of a wide variety of α-amino acids that can subsequently be converted to their corresponding amides. nih.gov

Chiral Resolution Techniques for Enantiomers

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution of a racemic mixture is a common alternative. nih.gov This involves separating the two enantiomers of this compound.

Chromatographic methods are particularly powerful for chiral resolution. mdpi.com This can be achieved using:

Chiral Stationary Phases (CSPs): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. mdpi.com For amino acid derivatives, polysaccharide-based CSPs are often effective.

Chiral Mobile Phase Additives (CMPAs): A chiral molecule is added to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers in the racemic mixture, which can then be separated on an achiral stationary phase. nih.gov Glycopeptide antibiotics like vancomycin (B549263) have been successfully used as CMPAs for the resolution of aromatic amino acids. nih.gov

Enantiomeric Excess Determination in Synthetic Pathways

To validate the effectiveness of an asymmetric synthesis or a chiral resolution, it is essential to determine the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the purity of a chiral substance.

Several analytical techniques can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is analyzed on a chiral column, and the relative peak areas of the two enantiomers are used to calculate the enantiomeric excess. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR spectra of the two enantiomers will be different, allowing for the quantification of each.

Competitive Binding Assays: A UV-vis sensing method has been developed for the enantioselective microanalysis of unprotected amino acids and related compounds. This technique utilizes a chiral scandium complex in competitive binding assays to determine both the concentration and enantiomeric composition of the analyte. nih.gov

Functionalization and Derivatization Strategies

The modification of the core this compound structure can lead to the generation of analogs with tailored properties. These modifications can be targeted at the N-terminus or the amide linkage.

N-Terminal Modification and Analog Generation

The primary amine group of this compound is a key site for functionalization. A variety of chemical transformations can be performed at this N-terminus to create a library of analogs. Common N-terminal modifications include:

Alkylation and Arylation: The amine can be alkylated or arylated to introduce different substituents, which can influence the molecule's steric and electronic properties. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent is a common method for N-alkylation.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This can be used to introduce a wide range of functional groups.

Sulfonylation: The formation of sulfonamides through reaction with sulfonyl chlorides is another common derivatization strategy.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively.

These modifications are analogous to the N-terminal modifications that occur in proteins, such as methylation and acetylation, which play crucial roles in regulating protein function. nih.gov An example of a synthesized N-substituted derivative is (S)-2-Amino-N-isopropyl-N-((3-methoxypyrazin-2-yl)methyl)-3-methylbutanamide. bldpharm.com

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond is a critical functional group in many biologically active molecules. However, it can be susceptible to enzymatic cleavage. Therefore, replacing the amide linkage with a bioisostere—a group with similar physical or chemical properties that imparts different biological activity—can be a valuable strategy to improve a molecule's pharmacokinetic profile.

For this compound, potential bioisosteric replacements for the amide bond include:

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide | Ester | Can alter hydrogen bonding capabilities and susceptibility to hydrolysis. |

| Amide | Ketone | Removes the hydrogen bond donor capability of the amide nitrogen. |

| Amide | Thioamide | Modifies electronic properties and hydrogen bonding. |

| Amide | 1,2,3-Triazole | A stable and synthetically accessible replacement that can mimic the steric and electronic properties of the amide bond. |

These modifications can significantly impact the molecule's conformation, polarity, and ability to participate in hydrogen bonding, thereby influencing its biological activity.

Side Chain (Isopropyl Group) Derivatization

The isopropyl side chain of the valine residue in this compound is a non-polar, aliphatic group. While chemically robust, modern synthetic methods offer pathways for its functionalization, enabling the introduction of diverse chemical moieties to modulate the molecule's steric and electronic properties.

Late-stage functionalization (LSF) of C-H bonds has emerged as a powerful tool for modifying complex molecules without the need for lengthy de novo synthesis. For aliphatic side chains like the isopropyl group, photocatalytic and metal-catalyzed reactions are at the forefront of this research. These methods allow for the direct conversion of strong C(sp³)–H bonds into new C-C, C-N, or C-O bonds.

Photocatalytic C-H Functionalization: Visible-light photoredox catalysis provides a mild and highly selective method for activating C-H bonds. nih.govresearchgate.net In the context of amino acid modification, this approach has been successfully applied to various residues. researchgate.net For a valine-derived structure, a photocatalyst can initiate the abstraction of a hydrogen atom from the tertiary carbon of the isopropyl group, generating a radical intermediate. This radical can then be trapped by a variety of radical acceptors to introduce new functional groups.

For instance, a proposed synthetic route could involve the use of a ruthenium or iridium-based photocatalyst in the presence of an appropriate radical trap. The reaction would be highly selective for the tertiary C-H bond due to its lower bond dissociation energy compared to the primary C-H bonds of the methyl groups.

Metal-Catalyzed C-H Activation: Palladium-catalyzed reactions have been extensively used for the C-H functionalization of amino acid derivatives. acs.org While often applied to C(sp²)–H bonds, methods for C(sp³)–H activation are increasingly being developed. These reactions typically employ a directing group to position the metal catalyst in proximity to the target C-H bond. In the case of this compound, the amide or amine functionalities could potentially serve as directing groups to facilitate the selective functionalization of the isopropyl side chain. Research in this area has shown the feasibility of arylating the β-C(sp³)–H bonds of ester enolates, a strategy that could be adapted for valine derivatives. unimelb.edu.au

Below is a table summarizing potential derivatization reactions for the isopropyl side chain based on established chemical principles.

| Reaction Type | Catalyst/Reagent | Potential Functional Group Introduced | Key Principle |

| Photocatalytic Azidation | Ir or Ru photocatalyst, Azide (B81097) source | Azide (-N₃) | Generation of a tertiary radical followed by trapping with an azide radical. |

| Photocatalytic Alkylation | Ir or Ru photocatalyst, Alkyl halide | Alkyl group | Radical-radical cross-coupling. |

| Palladium-Catalyzed Arylation | Pd catalyst, Aryl halide | Aryl group | Directed C-H activation and cross-coupling. |

| Halogenation | N-Halosuccinimide (e.g., NBS, NCS) | Halogen (Br, Cl) | Free radical halogenation, selective for the tertiary position. |

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability. This compound is a valuable building block for constructing peptidomimetics, particularly those designed to mimic β-turns and other secondary structures.

β-Turn Mimetics: β-turns are common secondary structures in proteins, and they play crucial roles in molecular recognition events. Consequently, the design of small molecules that can mimic β-turns is a major focus in medicinal chemistry. nih.govnih.gov The constrained conformation of the valine residue, coupled with the N-isopropyl amide, can be exploited to induce a turn-like geometry in a peptide sequence.

Various scaffolding strategies can be employed to incorporate this compound into a β-turn mimetic. nih.gov One approach involves using heterocyclic scaffolds that position the amino and carboxyl termini in a geometry that approximates a natural β-turn. nih.gov The N-isopropyl valinamide (B3267577) moiety can be coupled to such scaffolds to project its side chain in a manner that mimics one of the amino acid residues in a natural turn.

Constrained Peptidomimetics and Macrocyclization: To further stabilize the desired conformation, the peptide chain containing the this compound residue can be cyclized. Macrocyclization significantly reduces the conformational flexibility of a peptide, which can lead to increased receptor affinity and stability. nih.govchemrxiv.org

Several macrocyclization strategies are available, including head-to-tail cyclization, side-chain to side-chain cyclization, and on-resin cyclization methods. nih.gov For a peptide containing N-isopropyl valinamide, a common approach would be to synthesize the linear peptide on a solid support and then perform the cyclization either in solution after cleavage from the resin or directly on the resin. nih.gov The choice of cyclization strategy depends on the desired ring size and the other amino acid residues in the sequence.

The following table outlines different peptidomimetic structures that could incorporate this compound.

| Peptidomimetic Type | Design Strategy | Potential Advantage |

| β-Turn Mimetic | Incorporation into a heterocyclic scaffold (e.g., pyrrolidine-dicarboxamide). nih.govnih.gov | Mimics a key protein secondary structure, potentially disrupting protein-protein interactions. |

| Stapled Peptide | Introduction of two olefin-containing amino acids flanking the N-isopropyl valinamide residue, followed by ring-closing metathesis. | Stabilizes an α-helical or β-strand conformation, enhancing target binding. |

| Cyclic Peptide | Head-to-tail or side-chain to side-chain macrocyclization of a peptide containing N-isopropyl valinamide. chemrxiv.org | Increased proteolytic stability and conformational rigidity. |

| Peptoid Hybrid | Incorporation of N-substituted glycine (B1666218) residues alongside this compound. | Combines the conformational influence of the valinamide with the proteolytic resistance of peptoids. |

The synthetic accessibility and the potential for diverse chemical modifications make this compound a versatile building block for the development of novel peptidomimetics with potential applications in drug discovery and chemical biology. Further research into the specific derivatization of its side chain and its incorporation into innovative molecular architectures will undoubtedly expand its utility.

Structural and Conformational Analysis of 2 Amino N Isopropyl 3 Methylbutanamide and Its Derivatives

Molecular Conformation and Flexibility Studies

The conformational landscape of 2-Amino-N-isopropyl-3-methylbutanamide is primarily dictated by the rotational freedom around its single bonds. The presence of bulky isopropyl groups on both the alpha-carbon of the valine residue and the amide nitrogen introduces significant steric hindrance, which in turn restricts the number of accessible conformations.

NMR Spectroscopy: For analogous N-isopropyl amides, ¹H NMR spectroscopy is a powerful tool for studying conformational dynamics, particularly the rotation around the amide C-N bond. Due to the partial double bond character of the amide bond, rotation is often slow on the NMR timescale, leading to distinct signals for atoms in different chemical environments in the cis and trans conformations. In sterically hindered amides, the trans conformation is generally favored. The chemical shifts of the N-H proton and the protons on the isopropyl groups can provide valuable information about the predominant conformation and the presence of intramolecular hydrogen bonding. For instance, in studies of N-substituted 2-chloroadenosines with a valine derivative, the presence of a hydrogen bond was detected by a downfield shift of the αCH proton of the valine residue in the ¹H NMR spectrum mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for intramolecular hydrogen bonding. The N-H stretching frequency in the IR spectrum is sensitive to its environment. A lower frequency (red-shift) of the N-H stretching band typically indicates the involvement of the N-H group in a hydrogen bond. In studies of amino acid esters, including those of valine, weak, bifurcated intramolecular hydrogen bonds to the carbonyl group have been observed to cause temperature- and substitution-dependent intensity anomalies in the NH-stretching vibrations semanticscholar.org.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for N-isopropyl Amide Fragments

| Proton | Typical Chemical Shift Range (ppm) | Factors Influencing Chemical Shift |

| Amide N-H | 5.5 - 8.5 | Hydrogen bonding, solvent, temperature |

| Isopropyl CH | 3.5 - 4.5 | Steric hindrance, conformation |

| Isopropyl CH₃ | 0.8 - 1.5 | Diastereotopicity, magnetic anisotropy |

Note: The data in this table is generalized from typical values for N-isopropyl amides and may not represent the exact values for this compound.

Computational methods, such as molecular mechanics with force fields and Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of flexible molecules like this compound.

Force Field Methods: Molecular mechanics simulations can be used to perform a broad conformational search to identify low-energy conformers. These methods are computationally less expensive and are suitable for exploring a wide range of possible geometries.

Density Functional Theory (DFT): DFT calculations provide more accurate energies and detailed electronic structure information for the conformers identified by force field methods. Studies on similar dipeptides, such as Val-Trp, have utilized DFT calculations to optimize the geometry of the most stable conformations and to analyze their electronic properties. These studies have shown that both folded and extended conformations can be stable, with the final geometry being a balance of dispersion, electrostatic, and torsion interactions distantreader.orgresearchgate.net. For valine itself, DFT studies have investigated the effect of intramolecular hydrogen bonds on the cis-trans isomerization, indicating that such interactions significantly influence the geometrical parameters researchgate.net.

Interactive Data Table: Calculated Relative Energies of Valinamide (B3267577) Conformers (Hypothetical)

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Extended | (-120°, +120°) | 0.0 | Minimal steric hindrance |

| Folded (H-bonded) | (-80°, +80°) | -2.5 | N-H···O=C hydrogen bond |

| Twisted | (+60°, -60°) | +3.0 | Steric repulsion |

Note: This table presents hypothetical data to illustrate the expected energetic differences between possible conformers of a valine amide. Actual values for this compound would require specific calculations.

Intramolecular Interactions and Their Role in Molecular Geometry

Intramolecular interactions play a crucial role in defining the preferred conformation of this compound. The key interactions expected in this molecule are:

Steric Hindrance: The bulky isopropyl groups on both the valine side chain and the N-isopropyl amide will sterically clash in certain conformations, leading to a destabilization of those geometries. This steric repulsion is a major factor in limiting the rotational freedom around the molecule's single bonds.

The interplay of these interactions will determine the equilibrium population of different conformers in solution.

Crystal Structure Analysis of Key Derivatives (Focus on bonding and packing relevant to SAR, not basic compound identification)

While the crystal structure of this compound has not been reported, analysis of the crystal structures of related valine-containing dipeptides and other amino acid amides can provide valuable insights into the likely packing and intermolecular interactions in the solid state.

In the crystalline state, molecules of amino acid amides are typically held together by a network of intermolecular hydrogen bonds. The amino group (N-H) and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.

For instance, the crystal structure of L-Valyl-L-valine reveals a network of intermolecular hydrogen bonds involving both the amino and carboxyl groups, as well as the amide linkage nih.gov. The specific packing arrangement will be influenced by the steric bulk of the isopropyl groups, which will dictate how the molecules can arrange themselves to maximize favorable interactions while minimizing steric repulsion.

Understanding the crystal packing is crucial for Structure-Activity Relationship (SAR) studies, as the solid-state conformation can provide a low-energy model for the bioactive conformation. The intermolecular interactions observed in the crystal can also offer insights into how the molecule might interact with a biological target. For example, the hydrogen bonding patterns observed in the crystal can suggest potential donor and acceptor sites for receptor binding. Periodic DFT calculations on the L-valine/L-leucine system have been used to understand the lattice energies and thermodynamics of solid phases, highlighting the importance of such computational approaches in predicting crystal structures and stability mdpi.com.

Computational Chemistry and Molecular Modeling of 2 Amino N Isopropyl 3 Methylbutanamide

Ligand-Based Computational Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com These models are generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. dergipark.org.tr

For a molecule like 2-Amino-N-isopropyl-3-methylbutanamide, a hypothetical pharmacophore model would likely include features such as hydrogen bond donors (from the primary amine and amide groups), hydrogen bond acceptors (from the carbonyl oxygen), and hydrophobic regions (from the isopropyl groups). The generation of a robust pharmacophore model would require a set of analogous compounds with known biological activities.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in this compound |

| Hydrogen Bond Donor | Primary amine (-NH2), Amide N-H |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) |

| Hydrophobic Center | Isopropyl group on the valine residue, Isopropyl group on the amide nitrogen |

This table is a hypothetical representation of potential pharmacophoric features and is not based on published experimental data for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oatext.com This is achieved by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with the observed activity.

A QSAR study for a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors could then be used to develop a predictive model for the biological activity of new, unsynthesized compounds. The quality of a QSAR model is typically assessed by its statistical significance and predictive power on an external set of compounds. oatext.com

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Relevance |

| Physicochemical | Molecular Weight, LogP, Polar Surface Area | Absorption, Distribution |

| Electronic | Dipole Moment, Partial Charges | Molecular interactions |

| Topological | Connectivity Indices, Shape Indices | Molecular size and branching |

This table provides general examples of descriptors used in QSAR studies and does not represent a specific study on this compound.

Structure-Based Computational Approaches

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, structure-based methods can be employed to predict how a ligand will bind and to estimate its binding affinity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nutricion.orgnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding energy. nih.gov

A molecular docking study of this compound would require the identification of a relevant protein target. The compound would then be docked into the active site of this protein to predict its binding mode and to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The results of molecular docking can provide valuable insights into the mechanism of action of a compound and can be used to prioritize candidates for further experimental testing. nutricion.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process.

An MD simulation of a complex between this compound and a protein target would start with the docked pose. The simulation would then reveal the stability of the binding mode and any conformational changes that occur upon binding.

Binding free energy calculations are used to provide a more accurate estimation of the binding affinity of a ligand to its target than the scoring functions used in molecular docking. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from MD simulation trajectories.

These calculations could be applied to the complex of this compound and its putative target to provide a quantitative measure of its binding strength. This information is crucial for the optimization of lead compounds in drug discovery.

Table 3: Summary of Computational Approaches and Their Applications

| Approach | Type | Information Gained |

| Pharmacophore Modeling | Ligand-Based | Essential features for biological activity |

| QSAR | Ligand-Based | Predictive model of activity based on structure |

| Molecular Docking | Structure-Based | Preferred binding mode and key interactions |

| Molecular Dynamics | Structure-Based | Dynamic stability of the ligand-receptor complex |

| Binding Free Energy Calculations | Structure-Based | Quantitative estimation of binding affinity |

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of this compound at the electronic level. These computational methods allow for the elucidation of its three-dimensional structure, electron distribution, and intrinsic reactivity, providing insights that are complementary to experimental data. While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing upon computational analyses of its constituent functional groups and structurally similar molecules, such as the amino acid L-valine, its simpler amides, and various dipeptides. researchgate.netresearchgate.networktribe.com

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, the key features are the primary amine (-NH2), the secondary amide (-CONH-), and the two isopropyl groups. Computational methods like Density Functional Theory (DFT) are instrumental in characterizing the electronic landscape of such molecules. researchgate.netnih.gov Studies on related amino acids and their derivatives reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity.

The HOMO is typically associated with the most electron-rich regions of the molecule, making it the primary site for electrophilic attack. In this compound, the lone pair of electrons on the nitrogen atom of the primary amine group is expected to be a major contributor to the HOMO. This suggests that the primary amine is a likely site for reactions with electrophiles. The LUMO, conversely, indicates the most electron-deficient regions and the likely sites for nucleophilic attack. The carbonyl carbon of the amide group is a prime candidate for the LUMO, as the electronegative oxygen atom draws electron density away from it, creating a partial positive charge and making it susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Quantum chemical calculations on related amino acids like valine have determined band gaps to be around 5.0 eV, suggesting significant stability. researchgate.networktribe.com The N-isopropylation of the amide would introduce additional electron-donating alkyl groups, which could slightly modulate this gap.

Further insights into reactivity can be gleaned from calculated electronic properties such as ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. Studies on amino acid side chains have shown that alkyl groups, like the isopropyl moieties in this compound, have an electron-donating inductive effect. researchgate.net This effect increases the electron density on the molecular backbone, potentially influencing the basicity of the amine and the nucleophilicity of the amide nitrogen.

Below is an illustrative data table showing the types of electronic properties that would be determined from a typical DFT calculation for a molecule like this compound, with example values drawn from studies on related amino acid derivatives. researchgate.netnih.govnih.gov

| Calculated Property | Description | Illustrative Value (from related compounds) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates propensity to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates propensity to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 5.0 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 7.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Note: The values in this table are illustrative and based on computational studies of structurally related amino acid amides and derivatives. They do not represent experimentally verified data for this compound. |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. The MEP surface is color-coded to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue represents regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow areas denote intermediate potentials.

For this compound, an MEP surface analysis would highlight several key reactive features:

A region of strong negative potential (red) would be expected around the carbonyl oxygen of the amide group due to the high electronegativity and lone pairs of the oxygen atom. This is a primary site for hydrogen bonding and electrophilic attack.

Another, less intense, negative region would be associated with the nitrogen of the primary amine group, also due to its lone pair of electrons.

Regions of positive potential (blue) would be concentrated around the hydrogen atoms of the primary amine (-NH2) and the amide proton (-NH-). These areas are the most likely sites for nucleophilic interaction and deprotonation.

The alkyl portions of the molecule, specifically the isopropyl groups, would exhibit a relatively neutral (green) potential, consistent with their nonpolar, hydrophobic nature.

The MEP surface provides a more nuanced view of reactivity than simple atomic charges, as it accounts for the spatial distribution of electron density. It is particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and molecular recognition. The positive potential on the amine and amide hydrogens, combined with the negative potential on the carbonyl oxygen, strongly suggests the capacity for this compound to act as both a hydrogen bond donor and acceptor. This dual capability is fundamental to its interaction with biological targets and solvents.

The following table summarizes the expected characteristics of the MEP surface for this compound, based on general principles and findings from studies on similar molecules. nih.gov

| Molecular Region | Expected Electrostatic Potential | Color on MEP Surface | Predicted Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. |

| Primary Amine Nitrogen | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor. |

| Amine and Amide Hydrogens | Strongly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor. |

| Carbonyl Carbon | Slightly Positive | Green/Blue | Site for nucleophilic attack. |

| Isopropyl Groups | Neutral | Green | Nonpolar, involved in hydrophobic interactions. |

| Note: This table is a qualitative prediction based on the known electronic effects of the functional groups within this compound and is consistent with computational analyses of related molecules. |

Mechanistic Investigations of Biological Activity of 2 Amino N Isopropyl 3 Methylbutanamide in Vitro and Biochemical Focus

Enzyme Inhibition Studies

There is currently no publicly available research detailing the enzyme inhibition properties of 2-Amino-N-isopropyl-3-methylbutanamide.

Kinetics and Mechanism of Enzyme-Compound Interaction

No studies have been published that investigate the kinetics or the mechanism by which this compound may interact with and inhibit enzymes. Information regarding its inhibition constant (Ki), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or its binding affinity is not available.

Specificity Profiling against Enzyme Families (e.g., Matrix Metalloproteinases, MMPs)

There are no reports on the specificity profiling of this compound against any family of enzymes, including Matrix Metalloproteinases (MMPs). Research in this area would be required to understand if the compound has a targeted or broad-spectrum inhibitory effect.

Structural Basis of Enzyme Inhibition

In the absence of any identified enzyme targets, there are no studies on the structural basis of inhibition for this compound. Techniques such as X-ray crystallography or NMR spectroscopy would be necessary to elucidate the binding mode of this compound within the active site of a target enzyme.

Receptor Binding Assays and Target Identification

No data from receptor binding assays or broader target identification studies for this compound have been published.

In Vitro Radioligand Binding Studies

There is no information available from in vitro radioligand binding studies to determine the affinity of this compound for any specific receptors.

Affinity Labeling and Proteomic Target Identification

No studies utilizing affinity labeling, chemical proteomics, or other modern target identification techniques to determine the cellular protein targets of this compound have been reported in the scientific literature. nih.govnih.gov Such approaches would be crucial for identifying the molecular targets responsible for any potential biological activity. nih.gov

Characterization of Specific Protein-Ligand Interactions

Currently, there is a notable absence of publicly available scientific literature detailing the specific protein-ligand interactions of this compound. While the compound is a derivative of the amino acid L-valine, which is known to interact with various proteins as a building block of polypeptides and as a signaling molecule, specific binding partners and the thermodynamic and kinetic parameters of these interactions for this compound have not been characterized in published research.

Computational modeling based on its structure could predict potential protein targets; however, experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance, or isothermal titration calorimetry is not documented in peer-reviewed studies. Therefore, no specific data on binding affinities (Kd), dissociation constants (Koff), or the specific amino acid residues involved in the binding pocket for any protein target can be provided at this time.

Modulation of Cellular Pathways (In Vitro Studies)

Investigation of Cellular Signaling Pathways Affected by the Compound

There is a lack of available research on the effects of this compound on cellular signaling pathways. The parent amino acid, L-valine, has been shown to influence pathways such as the PI3K/Akt signaling pathway, which is crucial for cell growth and survival. nih.gov However, it is crucial to note that the addition of the N-isopropyl group to the amide of valine creates a distinct chemical entity, and its effects on cellular signaling are not documented.

Consequently, there is no published data from in vitro studies, such as reporter gene assays, Western blotting for key signaling proteins (e.g., phosphorylation status of kinases), or metabolomic analyses, to elucidate which, if any, cellular signaling cascades are modulated by this specific compound.

Use as Probes for Biochemical Research

The utility of this compound as a chemical probe in biochemical research has not been established in the available scientific literature. An effective biochemical probe typically possesses high selectivity and potency for a specific biological target, along with a known mechanism of action, allowing researchers to investigate the function of that target in biological systems.

As the specific protein targets and biological activities of this compound remain uncharacterized, its use as a probe for biochemical research has not been reported. There are no studies demonstrating its application in target identification, validation, or in the broader investigation of biochemical pathways.

Structure Activity Relationship Sar Analysis of 2 Amino N Isopropyl 3 Methylbutanamide Derivatives

Elucidation of Key Structural Motifs for Biological Research Activities

The biological activity of 2-Amino-N-isopropyl-3-methylbutanamide and its derivatives is intrinsically linked to three primary structural motifs:

The Amino Acid Core: The central L-valine core provides the fundamental chiral backbone. The stereochemistry and the bulky isopropyl side chain of the valine residue are crucial for defining the spatial orientation of the other functional groups, which in turn governs the molecule's interaction with biological targets.

The N-Acyl Amide Group: This group consists of the N-terminal amino group and the adjacent amide linkage. The primary amino group is a key site for hydrogen bonding and can be modified to alter the molecule's polarity and basicity. The amide bond itself offers a degree of rotational restriction and potential for hydrogen bonding.

The C-Terminal N-isopropyl Amide: The N-isopropyl group at the C-terminus significantly influences the lipophilicity and steric bulk of the molecule. This moiety can play a critical role in binding to hydrophobic pockets of target proteins.

Pharmacophore models for related bioactive amides often highlight the importance of a hydrophobic region, a hydrogen bond donor (the amino group), and a hydrogen bond acceptor (the carbonyl oxygen of the amide). nih.govnih.gov The spatial arrangement of these features is dictated by the valine backbone.

Stereochemical Influence on Molecular Interactions and Activity

Stereochemistry is a paramount determinant of biological activity in chiral molecules like this compound. The spatial arrangement of substituents around the chiral center of the valine core directly impacts how the molecule fits into and interacts with the three-dimensional structure of biological macromolecules such as enzymes and receptors.

Research on related chiral compounds, such as 3-Br-acivicin isomers, demonstrates that stereochemistry can profoundly affect biological activity. researchgate.net Often, only one enantiomer or diastereomer will exhibit the desired biological effect, suggesting that its uptake and interaction with the target are stereospecific. researchgate.net For amino acid derivatives, this is frequently attributed to selective recognition and transport by amino acid transporters, which are themselves chiral. researchgate.net

The (S)-configuration at the alpha-carbon, which is the natural configuration of L-valine, is often essential for biological activity in derivatives. This suggests that the specific spatial orientation of the amino group, the carboxyl group (as an amide), and the isopropyl side chain is critical for proper binding to the target. Any alteration of this configuration can lead to a significant loss of activity due to steric hindrance or the inability to form key interactions with the target.

Table 1: Influence of Stereochemistry on Biological Activity of Amino Acid Derivatives

| Compound Class | Stereochemical Feature | General Observation on Activity |

| 3-Br-acivicin Isomers | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake and/or target binding. researchgate.net |

| General Amino Acid Derivatives | L- vs. D-enantiomers | L-amino acid derivatives often show higher activity due to recognition by biological systems adapted for natural amino acids. |

Systematic Modification of Amide, Amino, and Isopropyl Moieties and Resultant Activity Changes

The systematic modification of the key functional groups of this compound provides valuable insights into the SAR of this class of compounds.

Modification of the Amide Group:

N-Terminal Modification: Acetylation of the N-terminal amino group is a common strategy to neutralize the positive charge and can increase the lipophilicity of the molecule. sigmaaldrich.com This modification can enhance cell permeability and may improve stability against enzymatic degradation by aminopeptidases. sigmaaldrich.comnih.gov

C-Terminal Modification: The C-terminal amide is crucial for the biological activity of many peptides and their derivatives. Amidation of the C-terminus neutralizes the negative charge of the corresponding carboxylic acid, which can enhance the interaction with biological targets and increase resistance to carboxypeptidases. researchgate.netnih.gov Replacing the N-isopropyl group with other alkyl or aryl groups can modulate the lipophilicity and steric profile of the molecule, which can fine-tune its binding affinity and selectivity. For instance, increasing the size of the alkyl group may lead to stronger binding in a hydrophobic pocket, but an excessively large group could introduce steric clashes.

Modification of the Amino Group:

The primary amino group is a key hydrogen bond donor and a site of positive charge at physiological pH. N-alkylation, such as N-methylation, of the amino group can have several effects. monash.edu It increases lipophilicity and can improve membrane permeability. monash.edu However, it also removes a hydrogen bond donor, which could be detrimental if this interaction is critical for binding to the target.

Modification of the Isopropyl Moieties:

There are two isopropyl groups in this compound: one on the valine side chain and one on the C-terminal amide.

Valine Side Chain: The isopropyl group of the valine core is a key determinant of the molecule's shape and hydrophobic character. Replacing it with other alkyl groups (e.g., methyl for alanine, isobutyl for leucine) would alter the size and shape of this hydrophobic feature, which would be expected to have a significant impact on biological activity.

N-isopropyl Amide: As mentioned, modifications to this group primarily affect the C-terminal region of the molecule. Studies on related compounds have shown that the nature of the N-alkyl substituent on an amide can significantly influence biological activity.

Table 2: Predicted Effects of Systematic Modifications on this compound

| Modification Site | Type of Modification | Predicted Effect on Properties | Potential Impact on Activity |

| N-terminal Amino Group | Acetylation | Neutralizes charge, increases lipophilicity | May increase cell permeability and stability sigmaaldrich.comnih.gov |

| N-terminal Amino Group | N-methylation | Increases lipophilicity, removes H-bond donor | May alter binding affinity and permeability monash.edu |

| C-terminal Amide | Variation of N-Alkyl group | Modulates lipophilicity and steric bulk | Can optimize binding to hydrophobic pockets |

| Valine Side Chain | Replacement of Isopropyl | Alters size and shape of hydrophobic core | Likely to significantly affect target binding |

Comparative SAR with Related Functionalized Amino Acid Derivatives (FAAs)

The SAR of this compound can be further understood by comparing it with other functionalized amino acid derivatives.

N-acyl amino acids are a broad class of signaling molecules where an amino acid is linked to a fatty acid. nih.govnih.gov The length and degree of unsaturation of the fatty acyl chain, as well as the identity of the amino acid headgroup, are key determinants of their biological activity. nih.govnih.gov For example, in a series of N-substituted valine derivatives, the biological activity was found to be dependent on the interplay between the amino acid core, a hydrophobic capping group, and a binding head group. nih.gov

Compared to other FAAs, the presence of the N-isopropyl group on the amide of this compound provides a specific level of lipophilicity and steric bulk that may be optimal for certain biological targets. A comparative analysis with derivatives containing different N-alkyl groups would be necessary to confirm this.

Table 3: Comparative SAR with Other Functionalized Amino Acid Derivatives

| Compound Class | Key SAR Determinants | Comparison with this compound |

| N-Acyl Amino Acids | Acyl chain length, amino acid headgroup nih.govnih.gov | The N-terminal amino group of this compound is unsubstituted, unlike N-acyl amino acids. |

| Peptide Amides | C-terminal amidation enhances activity and stability researchgate.net | The C-terminal amide of this compound is consistent with this principle. |

| N-substituted Valine Derivatives | Amino acid core, hydrophobic capping group, binding head group nih.gov | The structure of this compound fits this general pharmacophore model. |

Advanced Analytical Research Methods Applied to 2 Amino N Isopropyl 3 Methylbutanamide

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide granular details about the molecular architecture and stereochemical nature of 2-Amino-N-isopropyl-3-methylbutanamide.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For instance, it would definitively connect the methine proton of the isopropyl group to its two methyl groups and trace the connectivity from the α-proton to the β-proton of the valine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It provides an unambiguous assignment of each carbon atom in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, an HMBC experiment would show a correlation from the carbonyl carbon to the protons on the α-carbon and the N-isopropyl methine proton, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry and conformation by identifying protons that are close in space, even if they are not directly connected through bonds. For the trans isomer, which is generally more stable in amides due to reduced steric hindrance, a NOESY spectrum would show cross-peaks between protons that are spatially proximate in that specific conformation. youtube.com The study of chiral lithium diamides derived from the structurally similar N-isopropyl valinol has utilized various one- and two-dimensional NMR techniques to characterize their solution structures. nih.gov

Table 1: Expected 2D NMR Correlations for this compound

| NMR Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY (¹H-¹H) | Identifies adjacent protons | α-CH ↔ β-CH; β-CH ↔ γ-CH₃; N-CH ↔ N-CH(CH₃)₂ |

| HSQC (¹H-¹³C) | Correlates protons to their directly attached carbons | Assigns all protonated carbons |

| HMBC (¹H-¹³C) | Identifies long-range (2-3 bond) C-H connectivity | C=O ↔ α-CH; C=O ↔ N-CH; α-C ↔ NH₂ |

| NOESY (¹H-¹H) | Identifies through-space proximity for conformational analysis | Correlations depend on the specific folded conformation (e.g., between α-H and N-isopropyl protons) |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly sensitive to the amide linkage and hydrogen bonding interactions.

Infrared (IR) Spectroscopy: IR spectra reveal characteristic absorption bands for specific functional groups. The primary amine (NH₂) exhibits N-H stretching vibrations typically around 3300-3500 cm⁻¹. The amide N-H stretch appears in a similar region. The most diagnostic peak for the amide group is the C=O stretch (Amide I band), which is expected around 1640-1680 cm⁻¹. youtube.comumich.edu Its exact position is sensitive to hydrogen bonding. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. umich.edu

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. The C-H stretching vibrations of the isopropyl and methyl groups are prominent in the 2850-2999 cm⁻¹ region. researchgate.netcore.ac.uk Skeletal vibrations of the carbon backbone are also well-resolved and can provide conformational information. researchgate.net Studies on valine and other amino acids have used Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes and analyze interactions with surrounding molecules. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | IR | Primary Amine (NH₂) |

| Amide A | ~3280 - 3300 | IR/Raman | Amide N-H Stretch (H-bonded) umich.edu |

| C-H Stretch | 2870 - 2970 | IR/Raman | Aliphatic (isopropyl, methyl) core.ac.uk |

| Amide I | ~1640 - 1680 | IR/Raman | Amide C=O Stretch umich.edu |

| Amide II | ~1550 | IR | N-H Bend and C-N Stretch umich.edu |

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. They measure the differential interaction of the molecule with left- and right-circularly polarized light, providing information about the absolute configuration of the chiral center and confirming enantiomeric purity.

For this compound, the electronic transitions associated with the carbonyl chromophore of the amide group are the primary focus. These transitions, typically in the UV range, become chiroptically active due to the presence of the adjacent chiral center (the α-carbon). A pure enantiomer (e.g., the L-valine derivative) will produce a characteristic CD spectrum with positive or negative bands (Cotton effects), while its mirror image (the D-enantiomer) will produce an exactly opposite spectrum. A racemic mixture will be CD-silent. Theoretical studies on valine have shown that conformational flexibility must be considered, and average spectra are often computed based on Boltzmann population analysis of various stable conformers to accurately predict the chiroptical properties. researchgate.net

Chromatographic Techniques for Research Applications

Chromatography is the definitive method for separating components of a mixture. For a chiral compound like this compound, specialized chiral chromatography is required to separate its enantiomers, while hyphenated techniques are used for analysis in complex samples.

The separation of the (R)- and (S)-enantiomers of this compound is a critical analytical challenge, essential for stereoselective synthesis and pharmacological studies. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). yakhak.org

The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for a broad range of chiral compounds, including amino acid derivatives. yakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For amino acid amides, chiral recognition is often driven by a combination of hydrogen bonding, dipole-dipole, and steric interactions. nih.gov Research on similar compounds has shown that amylose-based CSPs can be particularly effective for resolving α-amino acid derivatives. yakhak.org

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Column (CSP) | Amylose or Cellulose Phenylcarbamate-based (e.g., Chiralpak® series) | Proven effectiveness for amino acid derivatives. yakhak.org |

| Mobile Phase | Hexane/Isopropanol or other normal-phase mixtures | Commonly used for polysaccharide CSPs. yakhak.org |

| Detection | UV (e.g., 210-220 nm for amide) or derivatization for fluorescence | Standard detection for amides; derivatization enhances sensitivity. yakhak.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it ideal for detecting and quantifying low levels of this compound in complex matrices like plasma or reaction mixtures, and for confirming the structure of its derivatives. nih.govrestek.com

In an LC-MS/MS experiment, the compound is first separated chromatographically (often by reversed-phase LC), then ionized (e.g., by electrospray ionization, ESI), and detected. For quantification, a specific parent ion is selected and fragmented, and a characteristic product ion is monitored (Selected Reaction Monitoring, SRM). This provides exceptional specificity. core.ac.uk

Derivatization is sometimes employed to improve chromatographic behavior or ionization efficiency. nih.govnih.gov For example, reacting the primary amine with reagents like diethyl ethoxymethylenemalonate (DEEMM) can produce derivatives that exhibit predictable fragmentation patterns, such as the neutral loss of an ethanol (B145695) molecule, which can be targeted in specific MS scan modes. ut.ee LC-MS/MS is the definitive method to confirm that such a derivatization reaction has occurred successfully by identifying the mass of the resulting product.

Applications of 2 Amino N Isopropyl 3 Methylbutanamide As a Chemical Biology Probe and Research Tool

Use in the Development of New Molecular Probes for Biological Systems

While specific molecular probes based directly on 2-Amino-N-isopropyl-3-methylbutanamide are not extensively detailed in scientific literature, its structure is emblematic of the types of fragments used to build such tools. Molecular probes are essential for interrogating biological systems, and the valine-derived core of this compound offers a stereochemically defined scaffold. The primary amine and the secondary amide functionalities provide reactive handles for the attachment of fluorophores, affinity tags, or other reporter groups necessary for a functional molecular probe. Its valine side chain can also participate in specific molecular recognition events.

Building Block in Combinatorial Chemistry Libraries for Research

The commercial availability and classification of this compound as a "building block" strongly indicate its use in the generation of combinatorial chemistry libraries. bldpharm.com Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules. The amine and amide groups of this compound allow for its incorporation into peptide and peptidomimetic libraries, where the isopropyl group of the valine residue provides a specific side chain variation. Such libraries are invaluable in high-throughput screening campaigns to identify novel drug leads or chemical tools to study biological processes.

Scaffold for Ligand Design in Target Validation Studies

In the realm of drug discovery, a scaffold is a core chemical structure upon which various substituents are attached to create a library of related compounds. This compound, with its defined stereochemistry and multiple points for diversification, serves as a potential scaffold for ligand design. nih.gov By systematically modifying the amine and amide positions, researchers can explore the chemical space around a biological target to validate its role in a disease process. The valine isopropyl group itself can be a key pharmacophoric feature for binding to a target protein.

Role in Understanding Amino Acid and Peptide Mimicry in Biological Contexts

As a derivative of the amino acid valine, this compound is intrinsically linked to the study of amino acid and peptide mimicry. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or oral bioavailability. The N-isopropyl amide modification in this compound alters the typical peptide backbone. Studying how this modification affects binding to peptide receptors or processing by enzymes provides valuable insights into the principles of peptide mimicry. This knowledge is crucial for the rational design of therapeutic agents that target peptide-mediated biological pathways.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-3-methyl-N-propan-2-ylbutanamide;hydrochloride | nih.gov |

| Molecular Formula | C8H19ClN2O | nih.gov |

| Molecular Weight | 194.70 g/mol | nih.gov |

| Parent Compound CID | 14723624 | nih.gov |

| Biological Description | DL-valine isopropylamide hydrochloride | nih.gov |

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-Amino-N-isopropyl-3-methylbutanamide?

The synthesis of this compound can be achieved via reductive amination or nucleophilic substitution reactions. For example, reductive amination of 3-methylbutanal derivatives with isopropylamine in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride is a common approach . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by identifying proton and carbon environments (e.g., distinguishing methyl and isopropyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and isolate intermediates .

- Mass Spectrometry (MS) : Determines molecular weight (171.28 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation exposure .

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for persistent irritation .

- Waste Disposal : Follow institutional guidelines for organic amides to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound?

Methodological steps include:

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorescence-based assays or calorimetry .

- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for neurological or inflammatory receptors .

- Cell-Based Models : Assess cytotoxicity and bioactivity in human cell lines (e.g., HEK293 or macrophages) .

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., methyl or isopropyl) to optimize activity .

Q. What analytical challenges arise in resolving structural ambiguities of this compound, and how can they be addressed?

Challenges include distinguishing stereoisomers or confirming regioselectivity in synthesis. Solutions involve:

Q. How can reaction pathways be optimized to improve the yield of this compound?

Strategies include:

- Catalyst Screening : Test palladium or nickel catalysts for amidation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction rates .

- Temperature Control : Lower temperatures (0–5°C) to minimize side reactions during sensitive steps .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Data Contradictions and Validation

- Synthetic Yields : Discrepancies in reported yields (e.g., 54% vs. 82% in similar amidation reactions ) may arise from reagent purity or reaction scaling. Validate via reproducibility studies and controlled parameter testing.

- Biological Activity : Preliminary antimicrobial claims require validation against standard pathogens (e.g., E. coli or S. aureus) using broth microdilution assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.